molecular formula C13H19NO B14836731 5-Cyclopropoxy-3-ethyl-2-isopropylpyridine

5-Cyclopropoxy-3-ethyl-2-isopropylpyridine

Cat. No.: B14836731
M. Wt: 205.30 g/mol
InChI Key: UZANENPQTKPKRR-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-3-ethyl-2-isopropylpyridine is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . This compound is characterized by the presence of a pyridine ring substituted with cyclopropoxy, ethyl, and isopropyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-3-ethyl-2-isopropylpyridine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-3-ethyl-2-isopropylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the cyclopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of the cyclopropoxy group with other functional groups.

Scientific Research Applications

5-Cyclopropoxy-3-ethyl-2-isopropylpyridine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, although specific medical uses may still be under research.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-3-ethyl-2-isopropylpyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Cyclopropoxy-3-ethylpyridine: Similar structure but lacks the isopropyl group.

    3-Ethyl-2-isopropylpyridine: Similar structure but lacks the cyclopropoxy group.

    5-Cyclopropoxy-2-isopropylpyridine: Similar structure but lacks the ethyl group.

Uniqueness

5-Cyclopropoxy-3-ethyl-2-isopropylpyridine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

5-cyclopropyloxy-3-ethyl-2-propan-2-ylpyridine

InChI

InChI=1S/C13H19NO/c1-4-10-7-12(15-11-5-6-11)8-14-13(10)9(2)3/h7-9,11H,4-6H2,1-3H3

InChI Key

UZANENPQTKPKRR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CC(=C1)OC2CC2)C(C)C

Origin of Product

United States

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